1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate
Overview
Description
1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19F2NO4 and a molecular weight of 279.28 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and tert-butyl ester.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
1-tert-butyl 3-Methyl 4,4-difluoropiperidine-1,3-dicarboxylate can be compared with similar compounds such as:
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4,4-difluoropiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)8(7-15)9(16)18-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYPHBRCPYBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129014 | |
Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303974-67-5 | |
Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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